molecular formula C17H12F3N3O4S B018387 Celecoxib Carboxylic Acid CAS No. 170571-01-4

Celecoxib Carboxylic Acid

Número de catálogo: B018387
Número CAS: 170571-01-4
Peso molecular: 411.4 g/mol
Clave InChI: WTHNOVFEXONZMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ácido Celecoxib es un metabolito del Celecoxib, un fármaco antiinflamatorio no esteroideo (AINE) conocido que inhibe selectivamente la enzima ciclooxigenasa-2 (COX-2). El Celecoxib se utiliza principalmente para tratar el dolor y la inflamación asociados con afecciones como la osteoartritis, la artritis reumatoide y la poliposis adenomatosa familiar. El Ácido Celecoxib se forma a través de la oxidación metabólica del Celecoxib y juega un papel crucial en la farmacocinética y la farmacodinamia del fármaco original .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Celecoxib generalmente implica la oxidación del Celecoxib. Un método común incluye el uso de permanganato de tetrabutilamonio como agente oxidante. La reacción se lleva a cabo en un medio acuoso a temperaturas elevadas, utilizando a menudo energía de microondas para acelerar el proceso .

Métodos de producción industrial: La producción industrial del Ácido Celecoxib sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la condensación de 4-hidrazinilbencensulfonamida con dicetona en un solvente en reflujo, seguida de cristalización para obtener un material regio puro. Las reacciones subsiguientes de bromación e hidrólisis convierten el Celecoxib en su derivado hidroxilado, que luego se oxida rápidamente para formar Ácido Celecoxib .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido Celecoxib experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Conversión del Celecoxib en Ácido Celecoxib.

    Reducción: Posible reducción del grupo ácido carboxílico a un alcohol.

    Sustitución: Posibles reacciones de sustitución en el anillo aromático o en el grupo ácido carboxílico.

Reactivos y condiciones comunes:

    Oxidación: Permanganato de tetrabutilamonio en medio acuoso a temperaturas elevadas.

    Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

    Sustitución: Sustitución electrofílica aromática utilizando reactivos como halógenos o agentes nitrantes en condiciones ácidas.

Productos principales:

Aplicaciones Científicas De Investigación

Introduction to Celecoxib Carboxylic Acid

This compound, the primary inactive metabolite of celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the treatment of various inflammatory conditions. This compound is primarily formed through the metabolic conversion of celecoxib in the liver, where it undergoes oxidation and hydrolysis processes. Understanding the applications of this compound is essential for comprehending its role in pharmacology, particularly in relation to its parent compound, celecoxib.

Anti-inflammatory and Analgesic Uses

Celecoxib, and by extension its carboxylic acid metabolite, is primarily utilized for its anti-inflammatory and analgesic properties. It is approved for the management of:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute pain
  • Ankylosing spondylitis

The selective inhibition of COX-2 helps reduce inflammation while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

Cancer Chemoprevention

Emerging research indicates that this compound may play a role in cancer chemoprevention. Celecoxib has been shown to reduce the number of colorectal polyps in patients with familial adenomatous polyposis (FAP) and sporadic adenomas. The mechanism involves modulation of inflammatory pathways that are often upregulated in cancer progression .

Cardiovascular Implications

While celecoxib is associated with cardiovascular risks, studies suggest that this compound's role as a metabolite may influence these outcomes. The interplay between celecoxib and its metabolites could potentially affect cardiovascular safety profiles, although further research is necessary to elucidate these mechanisms .

Case Study: Celecoxib in Colorectal Cancer Prevention

A pivotal clinical trial demonstrated that high-dose celecoxib significantly reduced new adenomas compared to low doses. This effect was particularly pronounced in individuals with specific CYP2C9 genotypes, highlighting the importance of genetic factors in drug metabolism and efficacy .

Research on Pharmacokinetics

Studies have shown that celecoxib is metabolized into this compound via oxidative pathways, with implications for both efficacy and safety profiles. In horses, pharmacokinetic studies revealed that after administration, celecoxib reached peak concentrations within hours and was primarily eliminated through feces as unchanged drug or metabolites .

This compound as a Research Tool

This compound is also utilized in research settings as a reference compound for studying COX-2 inhibition mechanisms and metabolic pathways. Its characterization aids in understanding the pharmacodynamics of celecoxib and developing safer therapeutic strategies .

Comparative Analysis: Celecoxib vs. This compound

FeatureCelecoxibThis compound
Form Active pharmaceutical ingredientInactive metabolite
Mechanism Selective COX-2 inhibitionResultant from metabolic process
Primary Uses Pain management, anti-inflammatoryResearch applications
Safety Profile Associated with cardiovascular risksLimited direct cardiovascular impact
Metabolism Primarily via CYP2C9Formed through oxidative metabolism

Mecanismo De Acción

El mecanismo de acción del Ácido Celecoxib está relacionado principalmente con su compuesto original, el Celecoxib. El Celecoxib inhibe selectivamente la enzima COX-2, que está involucrada en la conversión del ácido araquidónico en prostaglandinas. Esta inhibición reduce la inflamación, el dolor y la fiebre. El Ácido Celecoxib, como metabolito, también puede contribuir a estos efectos al mantener la inhibición de la actividad de la COX-2 .

Comparación Con Compuestos Similares

El Ácido Celecoxib se puede comparar con otros inhibidores de la COX-2 y sus metabolitos, como:

  • Ácido Etoricoxib
  • Ácido Rofecoxib
  • Ácido Valdecoxib

Singularidad: El Ácido Celecoxib es único debido a su vía metabólica específica y la inhibición selectiva de la COX-2 con efectos mínimos sobre la COX-1. Esta selectividad reduce el riesgo de efectos secundarios gastrointestinales comúnmente asociados con los AINE no selectivos .

Al comprender la síntesis detallada, las reacciones, las aplicaciones y los mecanismos del Ácido Celecoxib, los investigadores pueden explorar aún más su potencial en diversos campos científicos e industriales.

Actividad Biológica

Celecoxib, a selective COX-2 inhibitor, is primarily known for its anti-inflammatory and analgesic properties. Its carboxylic acid metabolite plays a significant role in its biological activity, particularly regarding its pharmacokinetics, mechanisms of action, and therapeutic applications.

Overview of Celecoxib and Its Metabolite

Celecoxib is metabolized in the liver predominantly by cytochrome P450 enzymes, primarily CYP2C9, to form various metabolites, including the carboxylic acid derivative. This metabolite is considered less active concerning COX inhibition but contributes to the overall pharmacological profile of celecoxib. The carboxylic acid form accounts for approximately 73% of the drug excreted in urine after administration .

COX-2 Inhibition:
Celecoxib's primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selective inhibition reduces inflammation and pain while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anticancer Properties:
Research indicates that celecoxib may exert anticancer effects through various mechanisms:

  • Binding to Cadherin-11: Celecoxib binds to cadherin-11 (CDH11), implicated in tumor progression, thereby inhibiting cancer cell proliferation .
  • Inhibition of PDK-1 Signaling: Celecoxib inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) pathway, which is crucial for cell survival and growth in several cancers .
  • Effects on Carbonic Anhydrase: The compound also inhibits carbonic anhydrase enzymes, contributing to its anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of celecoxib demonstrates significant variability based on patient-specific factors such as age, weight, and renal function. Key pharmacokinetic parameters include:

  • Absorption: Peak plasma concentrations occur within 2 to 4 hours post-administration .
  • Half-life: The elimination half-life is approximately 11 hours under fasting conditions .
  • Clearance Variability: In patients with renal insufficiency, the area under the curve (AUC) for celecoxib is significantly lower compared to healthy individuals, indicating altered drug metabolism and excretion .

Clinical Applications

Celecoxib is widely used in treating various conditions:

  • Rheumatoid Arthritis and Osteoarthritis: It effectively reduces pain and inflammation associated with these chronic conditions .
  • Juvenile Rheumatoid Arthritis: Clinical trials have demonstrated its efficacy in pediatric populations .
  • Cancer Prevention: Studies suggest that celecoxib may reduce the incidence of colorectal polyps in patients with familial adenomatous polyposis (FAP) .

Table 1: Summary of Key Studies on Celecoxib's Biological Activity

StudyPopulationFindings
AOM Rat ModelF344 RatsDietary administration reduced colon tumor incidence by 93% to 97% over 50 weeks .
Juvenile Rheumatoid Arthritis TrialChildren (2-17 years)Response rates at week 12 were 69% for celecoxib 3 mg/kg BID versus 67% for naproxen .
COX Selectivity StudyVarious ModelsCelecoxib demonstrated preferential COX-2 inhibition compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Celecoxib Carboxylic Acid that distinguish it from other carboxylic acids in pharmacological research?

Methodological Answer: To differentiate this compound, employ NMR spectroscopy to confirm the carboxylic acid group (-COOH) and sulfonamide moiety, and compare spectral data with reference libraries . Functional assays, such as COX-2 inhibition kinetics , should be conducted using enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values. Structural comparisons with simpler carboxylic acids (e.g., acetic acid) can highlight steric and electronic differences impacting bioavailability and target binding .

Q. What experimental approaches are recommended for synthesizing this compound with high purity in laboratory settings?

Methodological Answer: Synthesis typically involves hydrolyzing Celecoxib under basic conditions (e.g., NaOH/ethanol reflux) to yield the carboxylic acid derivative. Purification steps include recrystallization (using ethanol/water mixtures) and HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Characterization requires FT-IR (to confirm -COOH stretching at ~1700 cm⁻¹) and mass spectrometry for molecular ion validation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer: Use LC-MS/MS with isotopically labeled internal standards (e.g., Celecoxib-d4 Carboxylic Acid) to minimize matrix effects. Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%). For tissue distribution studies, homogenize samples in phosphate buffer (pH 7.4) and extract using solid-phase extraction (C18 cartridges) prior to analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data of this compound across in vitro and in vivo studies?

Methodological Answer: Conduct a systematic meta-analysis to identify variability sources:

  • Compare assay conditions (e.g., cell lines vs. animal models).
  • Normalize data using fold-change relative to controls.
  • Validate in vivo findings with knockout mouse models to isolate COX-2-dependent effects. Address discrepancies by replicating key experiments under standardized protocols .

Q. What advanced spectroscopic and computational methods elucidate the binding mechanisms of this compound to COX-2?

Methodological Answer: Combine X-ray crystallography (resolution ≤2.0 Å) to visualize ligand-enzyme interactions and molecular dynamics simulations (AMBER or CHARMM force fields) to model binding kinetics. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). For electronic structure insights, apply density functional theory (DFT) to analyze charge distribution at the active site .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacokinetic studies?

Methodological Answer:

  • Adjust pH to 6.5–7.0 (near the compound’s pKa) to minimize hydrolysis.
  • Add cyclodextrins (e.g., β-CD) to enhance solubility via inclusion complexation.
  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Validate degradation pathways using LC-QTOF-MS to identify byproducts .

Q. How should researchers design experiments to assess COX-2 selectivity of this compound compared to Celecoxib?

Methodological Answer:

  • Perform competitive binding assays using recombinant COX-1 and COX-2 enzymes.
  • Calculate selectivity ratios (IC₅₀ COX-1 / IC₅₀ COX-2).
  • Validate in vivo using carrageenan-induced paw edema models (rodents), comparing edema reduction and gastrointestinal toxicity endpoints. Statistical analysis should include ANOVA with post-hoc Tukey tests .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. For reproducibility, report raw data (e.g., EC₅₀, Hill slopes) and share scripts (R/Python) for transparency. Validate assumptions with residual plots and sensitivity analyses .

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

Methodological Answer:

  • Publish detailed protocols in supplementary materials , including reaction stoichiometry, temperature gradients, and purification criteria.
  • Use round-robin testing across 3+ labs to identify critical variables (e.g., solvent purity).
  • Adhere to ICH Q2(R1) guidelines for analytical method validation .

Q. Ethical and Methodological Considerations

Q. What ethical frameworks apply when designing animal studies to evaluate this compound’s anti-inflammatory efficacy?

Methodological Answer: Follow ARRIVE 2.0 guidelines for preclinical studies:

  • Justify sample sizes via power analysis.
  • Implement blinding and randomization to reduce bias.
  • Include humane endpoints (e.g., tumor size limits).
    Submit protocols to institutional animal care committees (IACUC) for approval .

Propiedades

IUPAC Name

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNOVFEXONZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434744
Record name Celecoxib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-01-4
Record name 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170571-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celecoxib Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carboxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the product from Example 11 in 2 mL of acetone was added 1.33 M Jones reagent until an orange color persisted. The reaction was poured into 20 mL of ethyl acetate and 20 mL of H2O and the organic layer separated, washed with saturated sodium bisulfite and dried over MgSO4. The crude product was filtered through silica gel/Celite to afford the title compound as a yellow solid: HRMS m/z 411.0507 (calc'd for C17H12N3O4SF3, 411.0500).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 14029429
CID 14029429
CID 14029429
Celecoxib Carboxylic Acid
CID 14029429
CID 14029429
CID 14029429
Celecoxib Carboxylic Acid
CID 14029429
CID 14029429
CID 14029429
Celecoxib Carboxylic Acid
CID 14029429
CID 14029429
CID 14029429
Celecoxib Carboxylic Acid
CID 14029429
CID 14029429
CID 14029429
Celecoxib Carboxylic Acid
CID 14029429
CID 14029429
CID 14029429
Celecoxib Carboxylic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.